![molecular formula C21H18FN3O3S B2548648 (4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione CAS No. 327076-94-8](/img/structure/B2548648.png)
(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione
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Overview
Description
(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
1. Inhibitors of Human Equilibrative Nucleoside Transporters Compounds with similar structures have been studied as inhibitors of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The inhibitory effects of these compounds on ENTs could have potential applications in the development of new therapeutic agents .
Anticancer Applications
The synthesis of novel derivatives has also been explored for anticancer applications. For example, pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.
Antiviral Activity
Indole derivatives, which share a similar structure, have been reported to possess antiviral activity. They have been prepared and reported as antiviral agents, showing inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory activity. This suggests that “(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione” could potentially be used in the treatment of inflammatory diseases .
Antioxidant Activity
Indole derivatives have been reported to possess antioxidant activity. This suggests that “(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione” could potentially be used as an antioxidant .
Antimicrobial Activity
Compounds with similar structures have been reported to display fungicidal activity against certain strains of Candida . This suggests that “(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione” could potentially be used as an antimicrobial agent .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione” would depend on its specific structure and the presence of functional groups that can interact with proteins or other biological molecules.
Mode of Action
Once the compound binds to its target, it could induce conformational changes that alter the target’s function . This could result in the activation or inhibition of the target, depending on the nature of the interaction.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a protein involved in a signaling pathway, it could affect the transmission of signals within cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and the presence of functional groups can influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could result in the accumulation or depletion of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[5-(3-nitrophenyl)furan-2-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-16-4-6-17(7-5-16)23-10-12-24(13-11-23)21(29)20-9-8-19(28-20)15-2-1-3-18(14-15)25(26)27/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVRNEDPEGIHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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